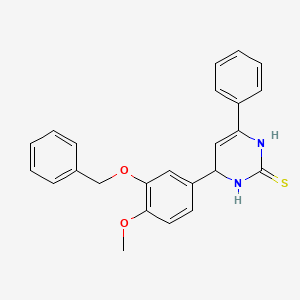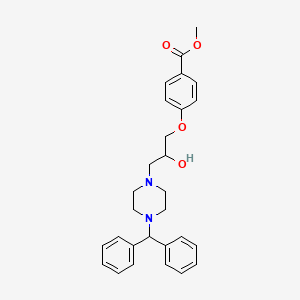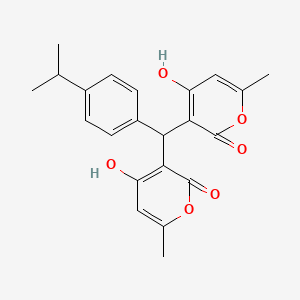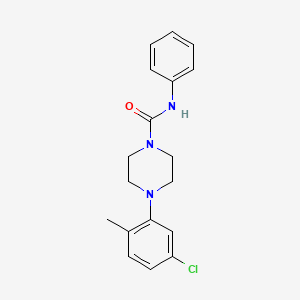
4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione belongs to a class of heterocyclic compounds
Mecanismo De Acción
Mode of Action
The presence of a dihydropyrimidine moiety in its structure suggests potential interactions with enzymes or receptors that recognize this structural motif .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical processes, including carbon-carbon bond formation via suzuki–miyaura coupling .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione typically involves a multi-step process One common approach begins with the condensation of a benzaldehyde derivative with urea in the presence of an acid catalyst to form a dihydropyrimidine intermediate Subsequent functionalization steps introduce the benzyloxy and methoxy groups Standard reaction conditions include heating under reflux and the use of organic solvents such as ethanol or methanol
Industrial Production Methods: : Industrially, the production of this compound may involve automated synthesis platforms for higher throughput. Catalysts and optimized reaction conditions are employed to improve yield and purity, with extensive purification steps like recrystallization or chromatography ensuring the final product's consistency.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Converts to a more reduced form using reducing agents like lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and different halides (for substitution reactions) are frequently used under controlled conditions such as temperature regulation and inert atmospheres.
Major Products: : Reaction products vary, but include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in organic synthesis, this compound aids in forming more complex molecules due to its reactive functional groups.
Biology: : In biological studies, it acts as a probe or marker in cellular assays, given its ability to interact with specific biomolecules.
Medicine: : Its potential medicinal uses are being explored in drug discovery, where derivatives may act as enzyme inhibitors or receptor modulators.
Industry: : Beyond pharmaceuticals, the compound finds applications in material sciences, contributing to the development of novel polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds: : Comparable compounds include other dihydropyrimidine derivatives and thiones, such as 3,4-dihydro-2-thioxopyrimidine and 4-(2-benzyloxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-one.
Uniqueness: : What sets 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione apart is its distinct substitution pattern, which imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets.
This compound stands as a testament to the intricate and fascinating world of chemical synthesis, showcasing the potential for creating molecules with diverse and significant applications.
Propiedades
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-27-22-13-12-19(14-23(22)28-16-17-8-4-2-5-9-17)21-15-20(25-24(29)26-21)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSAWHKFOQGZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)
![1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)


![5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2849702.png)
![1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2849703.png)
![{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2849705.png)
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)

![2-[1-(2-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2849710.png)



